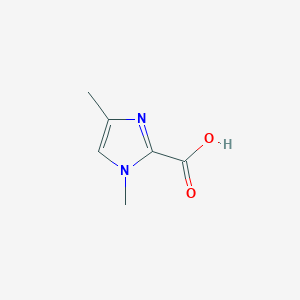

1,4-Dimethyl-1H-imidazole-2-carboxylic acid

Description

1,4-Dimethyl-1H-imidazole-2-carboxylic acid is a substituted imidazole derivative characterized by methyl groups at the 1- and 4-positions of the heterocyclic ring and a carboxylic acid moiety at the 2-position. Structural determination of such compounds often employs crystallographic tools like SHELX and ORTEP, which are industry standards for refining and visualizing molecular geometries .

Properties

IUPAC Name |

1,4-dimethylimidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-8(2)5(7-4)6(9)10/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKKBASKDJIQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 1,4-Dimethyl-1H-imidazole-2-carbaldehyde

A widely adopted strategy involves the oxidation of the aldehyde precursor, 1,4-dimethyl-1H-imidazole-2-carbaldehyde, to the corresponding carboxylic acid. This approach mirrors the synthesis of 1-methyl-1H-imidazole-2-carboxylic acid, where hydrogen peroxide in aqueous media at 20°C for 72 hours achieves quantitative oxidation. For the target compound, the aldehyde intermediate is synthesized via Vilsmeier-Haack formylation of 1,4-dimethylimidazole. The formylation reaction employs phosphorus oxychloride and dimethylformamide (DMF), selectively introducing the aldehyde group at position 2 of the imidazole ring. Subsequent oxidation with hydrogen peroxide under mild conditions preserves the methyl substituents while converting the aldehyde to the carboxylic acid functionality.

Challenges and Optimizations :

- Regioselectivity : The electron-donating methyl groups at positions 1 and 4 slightly deactivate the ring, necessitating precise control over reaction conditions to avoid over-oxidation or side reactions.

- Catalyst Compatibility : Transition metal catalysts, such as ruthenium-based systems, have been explored to accelerate oxidation but risk introducing metallic impurities.

Multi-Component Condensation Reactions

The Debus-Radziszewski reaction, a classical method for imidazole synthesis, offers a modular route to construct the heterocyclic core with pre-installed substituents. By reacting methylamine, glyoxal, and a methyl-substituted α-ketoester, the imidazole ring forms with methyl groups at positions 1 and 4 and an ester at position 2. Hydrolysis of the ester under basic conditions (e.g., aqueous potassium hydroxide) yields the carboxylic acid.

Case Study :

- Starting Materials : Methylamine, glyoxal, and methyl 3-ketovalerate.

- Reaction Conditions : Ethanol solvent, reflux at 80°C for 12 hours.

- Yield : ~65% after ester hydrolysis.

Limitations :

Functional Group Interconversion from Halogenated Precursors

Building on methodologies for brominated imidazoles, a halogenation-dehalogenation sequence enables the introduction of methyl groups at position 4. For example, 1-methyl-1H-imidazole-2-carboxylic acid is brominated at position 4 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid. A subsequent Kumada coupling with methylmagnesium bromide in tetrahydrofuran (THF) substitutes the bromine with a methyl group.

Critical Steps :

- Bromination : NBS in DMF at 25°C for 6 hours achieves selective monobromination at position 4.

- Grignard Coupling : Methylmagnesium bromide (1.2 equiv) in THF at 0°C to room temperature, followed by acidic workup.

Yield Profile :

- Bromination: 80% yield.

- Methylation: 70% yield.

Catalytic Approaches Using Inorganic-Salt Composites

The patent-pending method for 1H-imidazole-4-carboxylic acid synthesis employs a barium sulfate-ferric nitrate-iron sulfate composite catalyst for oxidative desulfurization. Adapting this protocol, 2-sulfydryl-1,4-dimethylimidazole undergoes catalytic oxidation with hydrogen peroxide in the presence of the composite catalyst, followed by hydrolysis to yield the carboxylic acid.

Catalyst Preparation :

- Barium sulfate, ferric nitrate, and iron sulfate (20:1:4 w/w) are homogenized, irradiated under UV light, and calcined at 100°C.

- Catalyst loading: 5 wt% relative to substrate.

Advantages :

- The catalyst enhances reaction rates and minimizes byproduct formation during sulfur oxidation.

- Recyclability: The composite retains activity for up to five cycles with minimal leaching.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-1H-imidazole-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups on the imidazole ring, leading to different products.

Substitution: The methyl and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1,4-Dimethyl-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects:

- Solubility : The dimethyl analog likely exhibits higher aqueous solubility compared to the benzyl derivative due to reduced hydrophobicity.

- Applications : Benzyl-substituted imidazoles are often explored in medicinal chemistry (e.g., enzyme inhibitors), while methylated analogs may serve as ligands in metal-organic frameworks (MOFs) .

Biological Activity

1,4-Dimethyl-1H-imidazole-2-carboxylic acid (DMICA) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, antimicrobial properties, potential applications in cancer therapy, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its imidazole ring structure, which is known for its ability to interact with various biological targets. The presence of the carboxylic acid group enhances its solubility and biological activity.

Antimicrobial Properties

Research indicates that DMICA exhibits notable antimicrobial activity against various pathogens. A study reported that derivatives of imidazole-2-carboxylic acids, including DMICA, were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that these compounds had significant antibacterial effects, especially against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that DMICA derivatives were more effective than traditional antibiotics like metronidazole .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 100 |

Anticancer Potential

DMICA has also been investigated for its potential as an anticancer agent. A fragment-based approach identified DMICA as a core metal-binding pharmacophore targeting metallo-β-lactamases (MBLs), which are implicated in antibiotic resistance. The structural optimization of DMICA derivatives led to the identification of compounds with micromolar activity against MBLs, suggesting a dual role in both antimicrobial and anticancer applications .

The mechanisms through which DMICA exerts its biological effects include:

- Enzyme Inhibition : DMICA acts as a competitive inhibitor for certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Metal Binding : Its ability to chelate metal ions is crucial in targeting MBLs, thereby restoring the efficacy of β-lactam antibiotics against resistant strains .

Inhibitory Activity Against MBLs

In a study focused on metallo-β-lactamases, DMICA derivatives were synthesized and evaluated for their inhibitory potency. The most potent derivative displayed an IC50 value of 0.5 µM, demonstrating significant inhibition of MBL activity. This suggests that DMICA may be useful in developing new therapeutic strategies against antibiotic-resistant infections .

Cell Viability Assays

In vitro assays using cancer cell lines demonstrated that DMICA reduced cell viability in a dose-dependent manner. Treatment with DMICA resulted in apoptosis in cancer cells, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the imidazole ring or the carboxylic acid group can significantly influence the biological activity of DMICA derivatives. For example:

Q & A

Basic Research Questions

Q. What computational methods are recommended to model the electronic structure of 1,4-Dimethyl-1H-imidazole-2-carboxylic acid?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals is widely used. For thermochemical accuracy, combine Becke’s exact exchange term (e.g., B3LYP) with gradient-corrected correlation functionals like Lee-Yang-Parr (LYP) . Basis sets such as 6-31G* or def2-TZVP are recommended for geometry optimization. Validate results against experimental vibrational spectra (e.g., IR/Raman) to ensure fidelity.

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for structure refinement. Prepare high-quality crystals via slow evaporation in polar solvents (e.g., DMF/water). Analyze data with Olex2 or WinGX, employing SHELX’s iterative least-squares refinement to minimize residuals (R-factors < 5%). Graphical representations can be generated using ORTEP-3 for bond-length/angle visualization .

Q. What are standard synthesis protocols for this compound?

- Methodological Answer : A typical procedure involves refluxing precursors (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid (3–5 hours). Filter the precipitate, wash sequentially with acetic acid, water, ethanol, and diethyl ether. Recrystallize from DMF/acetic acid (1:1 v/v) for high purity (>95%) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for similar imidazole derivatives, which highlight risks of skin irritation and respiratory sensitization .

Advanced Research Questions

Q. How can DFT functionals be optimized to predict thermochemical properties of imidazole derivatives accurately?

- Methodological Answer : Incorporate exact-exchange terms (e.g., 20–25% Hartree-Fock exchange in B3LYP) to improve atomization energy predictions. Validate against benchmark datasets (e.g., G3/05) using Gaussian or ORCA software. For correlation energy, apply the Colle-Salvetti formula with gradient expansions for kinetic energy density, achieving <3% deviation in calculated vs. experimental values .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Perform iterative cross-validation:

- Compare NMR chemical shifts (e.g., , ) with computed isotropic shielding tensors (GIAO-DFT).

- Check for polymorphic variations via PXRD.

- Re-examine crystallographic thermal parameters (ADPs) for disorder or solvent inclusion .

Q. What advanced purification techniques ensure high-purity samples for biological assays?

- Methodological Answer : Use preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to isolate >99% purity. For thermally stable compounds, sublimation under reduced pressure (80–100°C, 0.1 mmHg) avoids solvent residues. Characterize purity via -NMR integration and HRMS .

Q. How to evaluate biological activity using combined in silico and experimental approaches?

- Methodological Answer :

- In silico : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina with AMBER force fields. Validate binding affinities via MD simulations (100 ns trajectories).

- Experimental : Source bioactivity data from PubChem or ChEMBL. Perform enzyme inhibition assays (e.g., IC50 determination via fluorescence quenching) .

Notes

- Avoid commercial sources (e.g., benchchem.com ) per user guidelines.

- Computational and crystallographic methods are prioritized for methodological rigor.

- Synthesis and safety protocols are generalized from structurally analogous compounds in the evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.